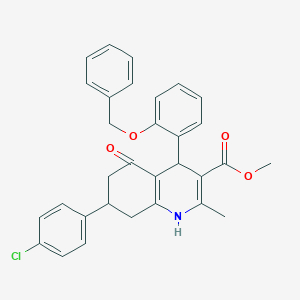
methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms by interfering with their metabolic processes. It has also been found to have anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. One potential area of research is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of research is the study of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies can be conducted to better understand its mechanism of action and its effects on the human body.
In conclusion, Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound with significant potential for various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new treatments for various diseases and the improvement of scientific techniques and methods.
Métodos De Síntesis
Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can be synthesized through a multistep process involving various chemical reactions. The synthesis involves the reaction of 4-chlorobenzoic acid with 2-bromobenzyl bromide, followed by a condensation reaction with 2-phenylmethoxyphenylacetonitrile. The resulting compound is then subjected to a cyclization reaction with methyl anthranilate, which leads to the formation of the final product.
Aplicaciones Científicas De Investigación
Methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
5711-97-7 |
|---|---|
Nombre del producto |
methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Fórmula molecular |
C31H28ClNO4 |
Peso molecular |
514 g/mol |
Nombre IUPAC |
methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H28ClNO4/c1-19-28(31(35)36-2)29(24-10-6-7-11-27(24)37-18-20-8-4-3-5-9-20)30-25(33-19)16-22(17-26(30)34)21-12-14-23(32)15-13-21/h3-15,22,29,33H,16-18H2,1-2H3 |
Clave InChI |
NZCWIURWNILULK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OC |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



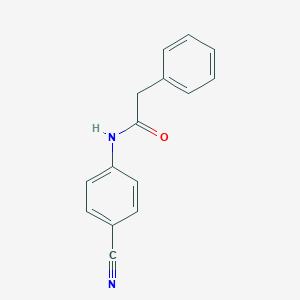
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)

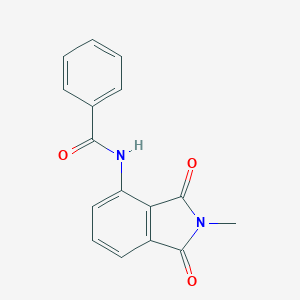
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)


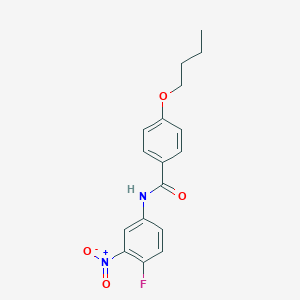
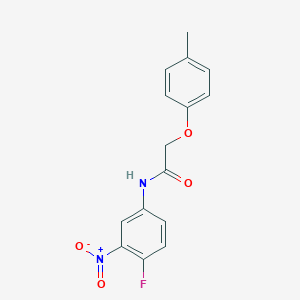
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

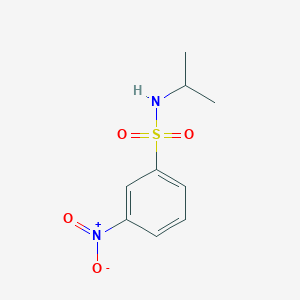
![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)